molecular formula C26H27ClN4O2 B1684052 (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide CAS No. 1130067-06-9

(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide

Cat. No. B1684052
M. Wt: 463 g/mol
InChI Key: DRIMIUYGTDAQOX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines.
VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.

Scientific Research Applications

Inhibition of Phospholipase D Activation

This compound has been studied for its role in inhibiting phospholipase D (PLD) activation. Specifically, it was found to inhibit oxygen generation in stimulated rat neutrophils, a process associated with PLD activity. This inhibition is attributed to its effects on blocking Arf6, RhoA, and protein kinase C signaling pathways, which are crucial for PLD activation in these cells (Tsai et al., 2013).

Antiproliferative Activity

A study focused on the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives, including variants of the compound , found antiproliferative activity against specific cancer cell lines. This suggests potential applications in cancer research and therapy (謝皓宇, 2010).

Role in Anticancer Agents

Research has shown that derivatives of benzimidazoles bearing an oxadiazole nucleus, including variants of this compound, possess notable anticancer properties. They have been evaluated for their in vitro anticancer activity, indicating their potential as therapeutic agents (Rashid et al., 2012).

Hydrogen Bonding Features in Drug Salts

The compound has been examined in the context of hydrogen bonding in drug salts, particularly in antiemetic drugs like domperidone. This research provides insights into the molecular interactions and stability of pharmaceutical formulations (Sridhar, 2021).

Antitubercular Activity

A study synthesized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, including this compound, and screened them for antitubercular activity. Some derivatives demonstrated significant activity against mycobacterium species, highlighting its potential in treating tuberculosis (Raju et al., 2020).

Antibacterial Agents

Research into derivatives of 1H-benzo[d]imidazol-2-yl, including this compound, has found significant antibacterial activity. This suggests possible applications in developing new antibacterial drugs (Ramalingam et al., 2019).

properties

IUPAC Name

N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULTQQAHGYYDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 56972237

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide

Citations

For This Compound
1
Citations
YR Tsai, LJ Huang, HY Lin, YJ Hung, MR Lee… - Naunyn-Schmiedeberg's …, 2013 - Springer
Three recently developed selective phospholipase D (PLD) inhibitors N-(2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide (VU0155056), (S)-N-(1-(…
Number of citations: 4 link.springer.com

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